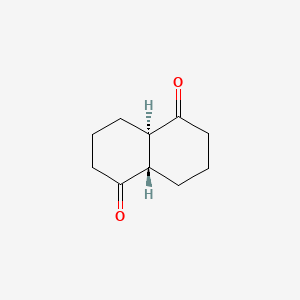

trans-Decalin-1,5-dione

Description

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(4aR,8aS)-2,3,4,4a,6,7,8,8a-octahydronaphthalene-1,5-dione |

InChI |

InChI=1S/C10H14O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h7-8H,1-6H2/t7-,8+ |

InChI Key |

MKIFFVCLZZRCQL-OCAPTIKFSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@H](CCCC2=O)C(=O)C1 |

Canonical SMILES |

C1CC2C(CCCC2=O)C(=O)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Diketopiperazine Derivatives (Piperazine-2,5-diones)

Diketopiperazines (DKPs), such as albonoursin and (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, are six-membered cyclic diketones with demonstrated antiviral activity (e.g., H1N1 inhibition with IC₅₀ values ranging from 6.8 to 41.5 μM) . Key comparisons include:

- Structure: DKPs are monocyclic, whereas trans-Decalin-1,5-dione is bicyclic. The latter’s rigid structure may reduce enzymatic degradation.

- Bioactivity : DKPs target viral proteases or host-cell pathways, but this compound’s activity remains uncharacterized in the provided evidence.

- Metabolism: Linear diketones (e.g., curcuminoids) undergo rapid metabolism, but bicyclic systems like decalin may exhibit prolonged bioavailability .

Curcuminoids and Linear Diketones

Curcumin analogs, such as tetrahydrocurcumin (THC) and synthetic derivatives like TMC and DMCHC, feature a β-diketone pharmacophore critical for inhibiting DNA methyltransferases (DNMTs) . Comparisons include:

Bicyclic and Polycyclic Diketones

Compounds like 1-hydroxy-1,2-benzodioxol-3-ones () and decalin derivatives share rigid frameworks but differ in functional groups. For example:

- Electrophilicity : The 1,5-dione groups in this compound may engage in nucleophilic interactions similar to benzodioxolones, which participate in redox cycling .

- Synthetic Accessibility : Decalin systems often require stereoselective synthesis, whereas benzodioxolones are synthesized via oxidative coupling .

Data Table: Structural and Functional Comparison

Preparation Methods

Hydrogenation of Naphthalene-1,5-diol

The reduction of naphthalene-1,5-diol to decalin-1,5-diol represents a foundational step in synthesizing trans-decalin-1,5-dione. Using Raney nickel W-7 catalyst under high-pressure hydrogenation (110 bar, 100°C, 4 h), naphthalene-1,5-diol undergoes complete saturation, yielding a stereoisomeric mixture of cis- and trans-decalin-1,5-diols in 67% yield. The reaction’s stereochemical outcome is influenced by the planar geometry of the aromatic precursor, favoring equatorial hydrogen addition to minimize steric strain.

Oxidation to this compound

Subsequent oxidation of decalin-1,5-diols employs tetra-n-propylammonium perruthenate (TPAP) in acetonitrile, selectively converting secondary alcohols to ketones. This step produces decalin-1,5-dione as a 4:1 cis/trans diastereomeric mixture in 88% yield. The trans isomer is preferentially stabilized by reduced 1,3-diaxial interactions compared to its cis counterpart. Repeated crystallization from petroleum ether enables isolation of this compound with >95% diastereomeric excess (de).

Table 1: Catalytic Hydrogenation-Oxidation Parameters

| Step | Catalyst | Conditions | Yield | cis/trans Ratio |

|---|---|---|---|---|

| Hydrogenation | Raney Ni W-7 | 110 bar H₂, 100°C | 67% | - |

| Oxidation | TPAP | CH₃CN, 0°C to rt | 88% | 4:1 |

| Crystallization | - | Petroleum ether | >95% de | 1:6 (post-sep) |

Diels-Alder Cyclization and Epimerization

Diels-Alder Reaction for Decalin Core Formation

The Diels-Alder reaction between electron-deficient dienophiles (e.g., enones) and conjugated dienes constructs the decalin skeleton with moderate cis selectivity. For instance, cycloaddition of enone 64 with diene 69 in dichloromethane (EtAlCl₂ catalyst, rt, 16 h) yields a 3.5:1 cis/trans ratio of decalin-diones 70 and 71 . The cis preference arises from endo transition-state stabilization, where bulky substituents adopt pseudo-equatorial positions.

Lewis Acid-Mediated Epimerization

Epimerization of the cis-dominated mixture enhances trans-diastereoselectivity. Treating cis-decalin-dione 70 with EtAlCl₂ under identical conditions inverts the ratio to 1:6 (cis/trans), achieving 67% yield of this compound 71 . The mechanism involves reversible retro-Diels-Alder cleavage, followed by re-cyclization via a more stable trans-fused transition state. Steric hindrance at the β-face of intermediate carbocations directs protonation to the α-face, favoring trans-ring fusion.

Table 2: Diels-Alder/Epimerization Performance

| Parameter | Diels-Alder Step | Epimerization Step |

|---|---|---|

| Catalyst | EtAlCl₂ | EtAlCl₂ |

| Temperature | Room temp | Room temp |

| Time | 16 h | 16 h |

| cis/trans Ratio | 3.5:1 | 1:6 |

| trans Yield | 36% | 67% |

Ring-Closing Metathesis Strategies

Enone Synthesis via Sakurai and Aldol Reactions

Grubbs second-generation catalyst facilitates ring-closing metathesis (RCM) of α,ω-dienes to form trans-decalin frameworks. Precursor enones are synthesized via Sakurai allylation or Aldol condensation. For example, Aldol adduct 65 undergoes RCM at 40°C (5 mol% Grubbs II, CH₂Cl₂) to afford decalin-dione 67 in 95% yield. The trans selectivity arises from conformational control during metallocyclobutane formation, favoring chair-like transition states.

Stereochemical Control in Metathesis

The RCM approach circumvents diastereomeric mixtures by leveraging pre-organized enone geometries. Substituents at C4 and C8 positions enforce a trans-decalin conformation, as demonstrated in the synthesis of streptosetin A intermediates. This method achieves near-quantitative trans selectivity but requires stringent substrate design.

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison for this compound Synthesis

| Method | Steps | Diastereoselectivity | Yield | Scalability |

|---|---|---|---|---|

| Hydrogenation-Oxidation | 2 | Moderate (4:1) | 67–88% | High |

| Diels-Alder/Epimerization | 2 | High (1:6) | 67% | Moderate |

| Ring-Closing Metathesis | 3+ | Excellent (>20:1) | 95% | Low |

Key Findings :

-

Catalytic Hydrogenation-Oxidation offers scalability but necessitates post-synthesis isomer separation.

-

Diels-Alder/Epimerization balances selectivity and yield, though prolonged reaction times limit throughput.

-

Ring-Closing Metathesis delivers superior stereocontrol but requires complex precursor synthesis.

Q & A

Basic Research Questions

Q. What are the key structural features and stability considerations of trans-Decalin-1,5-dione compared to its cis isomer?

- Methodological Approach : Conduct conformational analysis using computational tools (e.g., molecular dynamics simulations) to compare steric strain and torsional angles. Thermodynamic stability can be assessed via calorimetry or computational enthalpy calculations. The trans isomer typically exhibits lower steric hindrance due to its chair-chair conformation, unlike the cis isomer’s fused boat-chair structure, which introduces strain .

- Data Interpretation : Compare energy minima from potential energy surface (PES) scans and crystallographic data (if available) to validate stability trends.

Q. What experimental methods are recommended for synthesizing this compound with high stereochemical purity?

- Methodology :

- Use stereoselective catalytic hydrogenation of pre-organized dienol ether intermediates.

- Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazaborolidine) to enforce trans selectivity.

- Monitor reaction progress via HPLC or chiral GC to confirm stereochemical fidelity .

- Validation : Cross-validate purity using - and -NMR coupling constants and X-ray crystallography for absolute configuration determination.

Q. How can researchers effectively characterize the stereochemistry of this compound using spectroscopic techniques?

- Protocol :

- NMR : Analyze vicinal coupling constants () in -NMR to distinguish axial/equatorial protons. Use NOESY to confirm spatial proximity of substituents.

- X-ray Crystallography : Resolve the fused ring system’s dihedral angles and hydrogen-bonding networks .

- Pitfalls : Avoid overreliance on chemical shift data alone; coupling constants and crystallography provide more definitive stereochemical evidence.

Advanced Research Questions

Q. What computational approaches are most effective for modeling the conformational dynamics of this compound in solution?

- Strategy :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy barriers between conformers.

- Use molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) to assess solvent effects on ring-flipping kinetics .

- Data Integration : Correlate computed free-energy profiles with experimental NMR line-shape analysis or variable-temperature studies.

Q. How do the conformational differences between cis- and this compound influence their reactivity in Diels-Alder reactions?

- Experimental Design :

- Compare reaction rates and regioselectivity using matched pairs of cis/trans isomers under identical conditions.

- Analyze transition-state geometries via DFT to identify steric or electronic contributions to reactivity differences .

- Contradiction Resolution : If kinetic data conflict with computational predictions, re-evaluate solvent effects or secondary orbital interactions using frontier molecular orbital (FMO) theory.

Q. What strategies can be employed to resolve contradictory data regarding the biological activity of this compound derivatives?

- Systematic Approach :

- Conduct structure-activity relationship (SAR) studies with precise control over stereochemistry and substituent positioning.

- Validate biological assays using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives/negatives .

- Data Harmonization : Use meta-analysis of published datasets, prioritizing studies with rigorous stereochemical characterization and assay reproducibility.

Methodological Resources & Tools

Q. How can researchers optimize literature searches for this compound derivatives in specialized databases?

- Workflow :

- Use SciFinder or Reaxys with search terms like “decalin dione AND stereochemistry” or “trans-decalin AND synthesis.”

- Filter results by “crystal structures” or “reaction pathways” to prioritize mechanistic studies .

Q. What frameworks are recommended for designing reproducible synthesis protocols for this compound analogs?

- Guidelines :

- Adopt open-source lab notebooks (e.g., ELN) to document reaction conditions, including catalyst loading, temperature gradients, and purification steps.

- Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, pressure) and identify optimal conditions .

Notes on Evidence Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.